molecular formula C13H18N2O2 B1465098 (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester CAS No. 885270-12-2

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

Cat. No.: B1465098
CAS No.: 885270-12-2
M. Wt: 234.29 g/mol
InChI Key: SVLRQBLEXCOLQL-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester typically involves the reduction of indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of approximately 232.28 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the tert-butyl ester functional group enhances its chemical properties and potential biological activities, making it a subject of interest in drug design and medicinal chemistry.

The compound is characterized by its indole nucleus, which is known for various bioactive properties including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Its unique combination of structural features may confer distinct biological activities that warrant further investigation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, studies have highlighted its effectiveness against Gram-positive organisms such as Staphylococcus aureus .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of certain tumor cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking have been employed to evaluate its inhibitory effects on specific enzymes involved in disease pathways.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A related indole compound was reported to inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over an extended period . This suggests that similar derivatives may also exhibit significant antitubercular properties.
  • Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, certain derivatives showed IC50 values in the micromolar range (less than 10 μM), indicating considerable potency in inhibiting cell proliferation .
  • Molecular Docking Studies : Computational methods have been employed to predict the pharmacological effects based on structural characteristics. These studies help elucidate the mechanism of action and optimize therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-HydroxyindoleHydroxyl group at position 5Known for serotonin synthesis
IndomethacinIndole ring with acetic acid moietyAnti-inflammatory properties
TryptophanAmino acid with an indole side chainEssential amino acid involved in neurotransmitter synthesis
CarbidopaDihydroindole derivativeInhibits dopa decarboxylase

The distinct structural features of this compound may confer unique biological activities not found in these analogs, highlighting its potential as a therapeutic agent.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRQBLEXCOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700598
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-12-2
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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